molecular formula C10H10Br2O B2911518 1-[3,5-Bis(bromomethyl)phenyl]-ethanone CAS No. 544467-01-8

1-[3,5-Bis(bromomethyl)phenyl]-ethanone

Cat. No.: B2911518
CAS No.: 544467-01-8
M. Wt: 305.997
InChI Key: JLOMZJVCASLRBQ-UHFFFAOYSA-N
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Description

1-[3,5-Bis(bromomethyl)phenyl]-ethanone, with the CAS Number 544467-01-8 and a molecular formula of C10H10Br2O, is a valuable synthetic intermediate in organic chemistry research . This compound features an ethanone group flanked by two reactive bromomethyl groups on a phenyl ring, making it a useful building block for further chemical transformations. Its primary research application involves serving as a precursor in multi-step synthesis. The compound can be synthesized using 1-(3,5-dimethylphenyl)ethanone through a radical bromination reaction with N-Bromosuccinimide (NBS) and dibenzoyl peroxide in tetrachloromethane . Subsequent reactions, for example with sodium azide, demonstrate its utility in generating more complex molecular structures, such as those explored in pharmaceutical and materials science research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

1-[3,5-bis(bromomethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOMZJVCASLRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3,5-Bis(bromomethyl)phenyl]-ethanone can be synthesized through a multi-step process involving the bromination of methyl groups on a phenyl ring. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction typically proceeds under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of 1-[3,5-Bis(bromomethyl)phenyl]-ethanone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(bromomethyl)phenyl]-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

    Substitution: Formation of phenyl derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-[3,5-Bis(bromomethyl)phenyl]-ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(bromomethyl)phenyl]-ethanone involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups serve as reactive sites for nucleophilic attack, leading to the formation of various derivatives. The ethanone group can undergo reduction or oxidation, further diversifying the compound’s reactivity. Molecular targets and pathways include interactions with enzymes and proteins, where the compound can act as an inhibitor or activator depending on the context .

Comparison with Similar Compounds

1-[3,5-Bis(trifluoromethyl)phenyl]ethanone (CAS 30071-93-3)

  • Structure : Trifluoromethyl (-CF3) groups at 3,5-positions.
  • Properties: Molecular weight: 256.14 g/mol (C10H6F6O) Boiling point: Not explicitly reported, but high due to strong electron-withdrawing CF3 groups . Reactivity: Serves as a precursor in Claisen-Schmidt condensations to synthesize α,β-unsaturated ketones for heterocyclic compounds (e.g., pyrimidines) .
  • Applications : Used in asymmetric reductions with Lactobacillus kefir ADH to produce enantiopure alcohols (e.e. >99.9%) for chiral drug synthesis .

Comparison :

  • Reactivity : Bromomethyl substituents may undergo nucleophilic substitution (e.g., SN2), offering pathways for further functionalization, unlike the inert CF3 groups .

3,5-Dihydroxyacetophenone (CAS N/A)

  • Structure : Hydroxyl (-OH) groups at 3,5-positions.
  • Properties :
    • Molecular weight: 152.15 g/mol (C8H8O3).
    • Solubility: Poor in cold water, soluble in polar organic solvents .
  • Applications : Key intermediate for β2-agonists (e.g., terbutaline) in asthma treatment .

Comparison :

  • Hydrogen Bonding : Hydroxyl groups enhance solubility in polar solvents and enable hydrogen bonding, unlike bromomethyl groups.
  • Stability : Bromomethyl derivatives are more reactive but less stable under basic/acidic conditions compared to hydroxylated analogues.

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

  • Structure: Two 4-bromophenyl groups attached to a propanone backbone.
  • Properties :
    • Molecular weight: 364.07 g/mol (C15H12Br2O).
    • Purity: >99.0% (GC) .

Comparison :

  • Substitution Pattern: The propanone backbone and para-bromo substitution differ from the acetyl and meta-bromomethyl groups in the target compound, leading to divergent reactivity (e.g., cross-coupling vs. nucleophilic substitution).

2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone (CAS 131805-94-2)

  • Structure : Bromo and trifluoromethyl groups at adjacent positions.
  • Properties :
    • Molecular weight: 335.04 g/mol (C10H5BrF6O).
    • Reactivity: Bromine at the β-position enables elimination or substitution reactions .
  • Applications : Intermediate in synthesizing fluorinated pharmaceuticals.

Comparison :

  • Positional Effects : Bromine at the β-position (vs. bromomethyl at meta-positions) alters steric and electronic profiles, favoring different reaction pathways.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point Reactivity Profile
1-[3,5-Bis(bromomethyl)phenyl]ethanone C10H10Br2O 306.00 3,5-Bromomethyl Not reported Nucleophilic substitution
1-[3,5-Bis(trifluoromethyl)phenyl]ethanone C10H6F6O 256.14 3,5-Trifluoromethyl High Electrophilic ketone
3,5-Dihydroxyacetophenone C8H8O3 152.15 3,5-Hydroxyl Not reported Hydrogen bonding
1,3-Bis(4-bromophenyl)-2-propanone C15H12Br2O 364.07 4-Bromophenyl Not reported Cross-coupling

Research Findings and Trends

  • Electron-Withdrawing Groups : Trifluoromethyl and bromomethyl substituents enhance electrophilicity of the acetyl group, facilitating nucleophilic attacks. However, CF3 groups are more stable under harsh conditions .
  • Biocatalysis : Asymmetric reduction of trifluoromethyl derivatives achieves higher enantioselectivity compared to brominated analogues, likely due to reduced steric hindrance .
  • Pharmaceutical Utility: Hydroxyacetophenones dominate drug intermediate applications, while brominated derivatives are preferred for cross-coupling reactions in material science .

Biological Activity

1-[3,5-Bis(bromomethyl)phenyl]-ethanone, also known as a brominated derivative of acetophenone, has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 1-[3,5-Bis(bromomethyl)phenyl]-ethanone
  • Molecular Formula : C10H8Br2O
  • Molecular Weight : 303.98 g/mol

The biological activity of 1-[3,5-Bis(bromomethyl)phenyl]-ethanone can be attributed to its ability to interact with various biological targets. The presence of bromomethyl groups enhances the electrophilic nature of the compound, allowing it to participate in nucleophilic substitutions and form covalent bonds with biomolecules such as proteins and nucleic acids.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Research indicates that it may induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.

Biological Activity Data

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits acetylcholinesterase activity

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of 1-[3,5-Bis(bromomethyl)phenyl]-ethanone against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
  • Cytotoxic Effects :
    In vitro assays demonstrated that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent increase in apoptosis markers, indicating its potential role in cancer therapy .
  • Enzyme Interaction :
    The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results showed that it could effectively reduce AChE activity, suggesting possible applications in treating Alzheimer's disease .

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